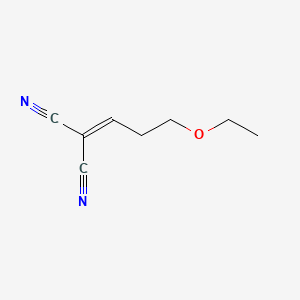
Ethoxypropylidene malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxypropylidene malononitrile is an organic compound with the molecular formula C8H10N2O. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethoxypropylidene malononitrile can be synthesized through the reaction of ethyl cyanoacetate with formaldehyde in the presence of a base. The reaction typically involves heating the mixture under reflux conditions to ensure the completion of the reaction.
Industrial Production Methods: In an industrial setting, the compound is produced using similar synthetic routes but on a larger scale. The process involves the use of reactors that can handle higher volumes and temperatures, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Ethoxypropylidene malononitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) can substitute the cyano groups.
Major Products Formed:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Results in the formation of primary amines.
Substitution: Leads to the formation of various cyano-substituted compounds.
Scientific Research Applications
Ethoxypropylidene malononitrile is used in various scientific research fields, including chemistry, biology, medicine, and industry. Its applications include:
Chemistry: As a building block for synthesizing more complex organic compounds.
Biology: Studying enzyme inhibition and protein interactions.
Medicine: Investigating potential therapeutic agents for various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
Ethoxypropylidene malononitrile is similar to other cyano-substituted compounds such as cyanoacetic acid and malononitrile. its unique ethoxypropylidene group provides distinct chemical properties that differentiate it from these compounds. The presence of the ethoxy group enhances its reactivity and stability, making it a valuable compound in various applications.
Comparison with Similar Compounds
Cyanoacetic acid
Malononitrile
Ethyl cyanoacetate
Acrylonitrile
Properties
CAS No. |
63917-12-4 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-(3-ethoxypropylidene)propanedinitrile |
InChI |
InChI=1S/C8H10N2O/c1-2-11-5-3-4-8(6-9)7-10/h4H,2-3,5H2,1H3 |
InChI Key |
JMFNOHLRDCIMAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















